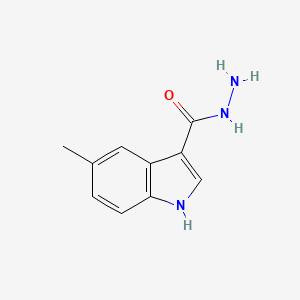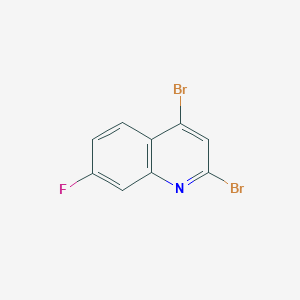![molecular formula C27H37N3O5S B13682685 (R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide](/img/structure/B13682685.png)
(R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide typically involves multiple steps:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form 1-(1-Boc-4-piperidyl)ethanol.
Formation of Sulfonamide: The protected piperidine is then reacted with 4-amino-2-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Coupling Reaction: The sulfonamide intermediate is coupled with 2-methylbenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to understand its binding affinity and specificity towards various proteins and enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its activity against certain diseases and conditions, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide is similar to other sulfonamide and benzamide derivatives.
- Compounds such as N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide and N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]benzamide share structural similarities.
Uniqueness
The uniqueness of ®-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in research and development.
Eigenschaften
Molekularformel |
C27H37N3O5S |
|---|---|
Molekulargewicht |
515.7 g/mol |
IUPAC-Name |
tert-butyl 4-[1-[[3-methyl-4-[(2-methylbenzoyl)amino]phenyl]sulfonylamino]ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C27H37N3O5S/c1-18-9-7-8-10-23(18)25(31)28-24-12-11-22(17-19(24)2)36(33,34)29-20(3)21-13-15-30(16-14-21)26(32)35-27(4,5)6/h7-12,17,20-21,29H,13-16H2,1-6H3,(H,28,31) |
InChI-Schlüssel |
QQIPYKJLXSERBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NC(C)C3CCN(CC3)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13682628.png)


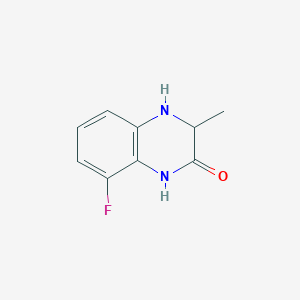

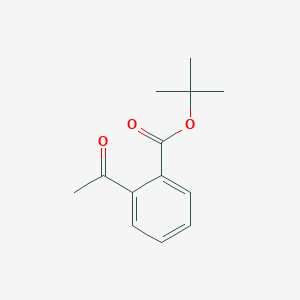
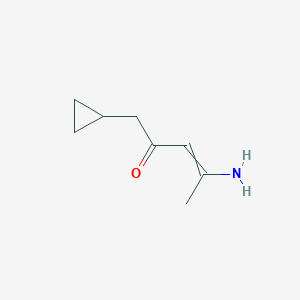


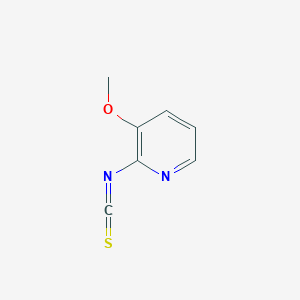
![4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B13682667.png)
